molecular formula C23H22N6O3 B2487724 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide CAS No. 1351641-76-3

1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide

Cat. No. B2487724
M. Wt: 430.468
InChI Key: ZPTAMQGGRXBKDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions characterized by nucleophilic substitutions and cyclization processes. For example, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves characterizing by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). These synthetic pathways often require careful selection of reagents and conditions to achieve the desired molecular framework.

Molecular Structure Analysis

The molecular structure of compounds within this class is typically analyzed using spectroscopic methods, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular architecture. Structural analysis is crucial for understanding the compound's potential interaction with biological targets (Ismail et al., 2004).

Chemical Reactions and Properties

Compounds like 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide exhibit a variety of chemical reactions, including interactions with DNA, as demonstrated by their DNA cleavage activities. The presence of electron-donating and withdrawing groups significantly influences their chemical reactivity and biological activities (Kambappa et al., 2017).

Scientific Research Applications

Anticancer Applications

  • Breast Cancer Treatment : Chromeno[4,3-b]pyridine derivatives, a category that includes compounds similar to the one , have been studied for their potential in treating breast cancer. Molecular docking studies indicate that certain structural features are essential for effective interaction with breast cancer cell lines, highlighting the compound's relevance in this area (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Anti-Inflammatory Applications

  • In Vivo Anti-Inflammatory Activity : Research on pyrimidine derivatives related to the specified compound has shown significant anti-inflammatory activity in vivo. These findings suggest potential applications in the development of new anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Certain derivatives have been studied for their antimicrobial properties, indicating the potential use of similar compounds in combating bacterial and fungal infections (Laxmi, Kuarm, & Rajitha, 2012).
  • Antioxidant Properties : Some derivatives exhibit antioxidant activities, suggesting a potential role in addressing oxidative stress-related disorders (Gouda, 2012).

Miscellaneous Applications

  • DNA Cleavage and Anti-Angiogenic Activities : Certain novel piperidine derivatives, closely related to the compound , have shown promising results in DNA cleavage and anti-angiogenic activities, which are crucial in cancer therapy (Kambappa et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through experimental studies. Without specific information on this compound, it’s difficult to provide details on its safety and hazards.


Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. This could include further studies to better understand its physical and chemical properties, its mechanism of action, and its potential uses.


properties

IUPAC Name

1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-N-(2-oxochromen-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-15-24-8-11-29(15)21-13-20(25-14-26-21)28-9-6-16(7-10-28)22(30)27-18-12-17-4-2-3-5-19(17)32-23(18)31/h2-5,8,11-14,16H,6-7,9-10H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTAMQGGRXBKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide

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